molecular formula C11H14N4 B8507780 4-(2-methyl-1H-imidazol-1-yl)-2-aminomethylaniline

4-(2-methyl-1H-imidazol-1-yl)-2-aminomethylaniline

Cat. No. B8507780
M. Wt: 202.26 g/mol
InChI Key: BLUOEVYHXLPJPT-UHFFFAOYSA-N
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Patent
US08633208B2

Procedure details

4-(2-methyl-1H-imidazol-1-yl)-2-aminomethylaniline (2.0 g, 10 mmol) and methyl benzimidate hydrochloride (3.5 g, 20 mmol; RN: 5873-90-5, Aldrich) were dissolved in methanol (50 mL), the resulting mixture was heated at reflux for 2 hours, during this time the aminomethyl-derivative was converted into the corresponding benzamidine. After that, the methanol was evaporated and the residue taken up with glacial acetic acid (50 mL), the reaction mixture was heated at reflux for 1.5 hours. After cooling at r.t. the reaction mixture was diluted with toluene (50 mL) and evaporated. The residue was taken up with AcOEt (400 mL), washed with aq. ammonia, with water, then dried and concentrated. The obtained oily residue was dissolved in DCM (400 mL) and MnO2 (6.0 g, 70 mmol) was added at r.t., in three portions, over 2 hours. The resulting suspension was stirred at r.t. for 24 hrs, then filtered over celite and the cake was rinsed with DCM. The combined filtrate and washings were concentrated and the residue chromatographed over silica gel (DCM/MeOH/NH3, 85:25.2) the appropriate combined fractions were evaporated and the residue taken up with ethyl ether, heated at reflux for 5 minutes then cooled at 25° C. to crystallize the titled product as slightly brown powder (2.0 g; yield: 74%). C18H14N4, MW: 286.34; MS: m/z 287 (M+H); 1H-NMR (200 MHz, d6-DMSO) ppm: 2.40 (s, 1H), 7.0 (s, 1H), 7.40 (s, 1H), 7.60 (m, 3H), 8.10-8.30 (m, 3H), 8.60 (m, 2H), 9.80 (s, 1H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
aminomethyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
6 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:3]([C:7]2[CH:13]=[CH:12][C:10]([NH2:11])=[C:9]([CH2:14][NH2:15])[CH:8]=2)[CH:4]=[CH:5][N:6]=1.Cl.[C:17](=N)(OC)[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1.C(N)(=N)C1C=CC=CC=1>CO.O=[Mn]=O>[CH3:1][C:2]1[N:3]([C:7]2[CH:8]=[C:9]3[C:10](=[CH:12][CH:13]=2)[N:11]=[C:17]([C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=2)[N:15]=[CH:14]3)[CH:4]=[CH:5][N:6]=1 |f:1.2|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
CC=1N(C=CN1)C1=CC(=C(N)C=C1)CN
Name
Quantity
3.5 g
Type
reactant
Smiles
Cl.C(C1=CC=CC=C1)(OC)=N
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Two
Name
aminomethyl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=N)N
Step Four
Name
Quantity
6 g
Type
catalyst
Smiles
O=[Mn]=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting suspension was stirred at r.t. for 24 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was heated
CUSTOM
Type
CUSTOM
Details
After that, the methanol was evaporated
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1.5 hours
Duration
1.5 h
ADDITION
Type
ADDITION
Details
was diluted with toluene (50 mL)
CUSTOM
Type
CUSTOM
Details
evaporated
WASH
Type
WASH
Details
washed with aq. ammonia, with water
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The obtained oily residue was dissolved in DCM (400 mL)
FILTRATION
Type
FILTRATION
Details
filtered over celite
WASH
Type
WASH
Details
the cake was rinsed with DCM
CONCENTRATION
Type
CONCENTRATION
Details
The combined filtrate and washings were concentrated
CUSTOM
Type
CUSTOM
Details
the residue chromatographed over silica gel (DCM/MeOH/NH3, 85:25.2) the
CUSTOM
Type
CUSTOM
Details
were evaporated
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 5 minutes
Duration
5 min
TEMPERATURE
Type
TEMPERATURE
Details
then cooled at 25° C.
CUSTOM
Type
CUSTOM
Details
to crystallize the titled product as slightly brown powder (2.0 g; yield: 74%)

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
CC=1N(C=CN1)C=1C=C2C=NC(=NC2=CC1)C1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 74%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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